5-(2-methylpropyl)pyrimidin-2-amine
Description
Properties
CAS No. |
39268-70-7 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Enaminone Cyclization with Guanidine
A widely adopted method for pyrimidin-2-amine derivatives involves enaminone intermediates , as demonstrated in the synthesis of CDK4/6 inhibitors. Adapting this approach:
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Enaminone Synthesis :
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A β-diketone bearing an isobutyl group (e.g., 3-isobutyl-2,4-pentanedione ) reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone.
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Mechanism : The diketone undergoes keto-enol tautomerism, followed by nucleophilic attack of DMF-DMA’s dimethylamine group, yielding an enaminone with an isobutyl substituent.
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Pyrimidine Cyclization :
Example Reaction Scheme :
Analytical Validation :
Hantzsch-Thiazole-Inspired Synthesis
Modifying the Hantzsch thiazole synthesis, thioureas condense with α-haloketones to form thiazoles, which are hydrolyzed to pyrimidines. For this compound:
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Thiourea Preparation :
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Isobutylamine reacts with ammonium thiocyanate in HCl to form N-isobutylthiourea.
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Thiazole Formation :
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N-Isobutylthiourea reacts with 3-chloro-2,4-pentanedione under Hantzsch conditions (EtOH, reflux).
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Pyrimidine Hydrolysis :
Challenges :
-
Low regioselectivity for position 5.
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Requires chromatographic purification to isolate the target isomer.
Catalytic Amination of Halopyrimidines
Buchwald-Hartwig Amination
A modern approach employs palladium-catalyzed cross-coupling to introduce amines at position 2, followed by isobutyl group installation at position 5:
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Halopyrimidine Synthesis :
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5-Bromopyrimidine is prepared via bromination of pyrimidin-2-amine using NBS (N-bromosuccinimide).
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Amination :
Optimized Conditions :
Limitations :
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Requires inert atmosphere (Ar/N₂).
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Sensitive to moisture.
Reductive Amination of Pyrimidine Aldehydes
Leuckart-Wallach Reaction
A one-pot reductive amination strategy converts 5-formylpyrimidin-2-amine to the target compound:
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Aldehyde Preparation :
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Vilsmeier-Haack formylation of pyrimidin-2-amine introduces a formyl group at position 5.
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Reductive Amination :
Reaction Scheme :
Yield : 50–60% after column chromatography.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Pyrimidine Assembly
Adapting combinatorial chemistry techniques:
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Wang Resin Functionalization :
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Wang resin is derivatized with a bromoacetyl group.
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Pyrimidine Cyclization :
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A β-keto ester with an isobutyl group undergoes cyclization with acetamidine on the resin.
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Cleavage and Purification :
Advantages :
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Scalable for parallel synthesis.
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Reduces purification steps.
Comparative Analysis of Synthetic Routes
Key Observations :
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Enaminone cyclization offers the highest yield and scalability but requires anhydrous conditions.
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Solid-phase synthesis is optimal for library generation but demands specialized equipment.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylpropyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-(2-methylpropyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2-methylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial or antiviral effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 2-methylpropyl group confers lipophilicity, which contrasts with polar substituents (e.g., aryl, alkynyl, or piperazinyl groups) in related pyrimidin-2-amine derivatives. Key comparisons include:
Key Observations :
- Butalbital, a barbiturate derivative with a 2-methylpropyl group, exhibits higher water solubility (1700 mg/L) due to its ionizable trione structure, unlike the non-ionizable pyrimidin-2-amine core .
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF or toluene |
| Base | K₂CO₃ |
| Temperature | 80–120°C |
| Reaction Time | 12–24 hours |
| Purification Method | Column chromatography |
What analytical techniques are most effective for confirming the molecular structure of this compound?
Answer:
A multi-technique approach ensures accurate structural elucidation:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., amine protons at δ 5.2–5.8 ppm, methylpropyl group at δ 0.9–1.2 ppm). ¹³C NMR confirms carbon backbone connectivity .
- X-ray Crystallography : Resolves 3D molecular conformation and intermolecular interactions (e.g., hydrogen bonding between amine groups and adjacent heteroatoms) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₁₃N₃) with precise mass-to-charge ratio (e.g., [M+H]⁺ = 152.1184) .
How can researchers address discrepancies in reported reaction conditions for synthesizing pyrimidine derivatives like this compound?
Answer:
Systematic variation and statistical design of experiments (DoE) resolve inconsistencies:
- Variable Screening : Test solvents (DMF vs. toluene), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to identify critical factors .
- Reproducibility Checks : Replicate literature protocols under controlled conditions to isolate variables causing yield fluctuations .
- Mechanistic Studies : Use computational tools (e.g., density functional theory) to model reaction pathways and identify rate-limiting steps .
What strategies are recommended for resolving conflicting biological activity data in studies involving pyrimidine derivatives?
Answer:
Contradictions in bioactivity data require rigorous validation:
- Dose-Response Studies : Establish concentration-dependent effects to rule out false positives/negatives .
- Structural Analog Comparison : Compare this compound with analogs (e.g., 4,6-dimethylpyrimidin-2-amine) to isolate structure-activity relationships .
- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .
How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
Answer:
Link experimental findings to established theories:
- Reaction Mechanism : Apply nucleophilic aromatic substitution (SNAr) theory to predict regioselectivity during synthesis .
- Biological Targets : Use molecular docking simulations to hypothesize binding interactions with enzymes (e.g., kinases) based on pyrimidine’s heterocyclic scaffold .
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of reactions to rationalize yield differences under varying conditions .
Which advanced separation technologies improve the purification efficiency of this compound?
Answer:
Modern separation methods enhance purity and scalability:
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients for high-resolution separation .
- Membrane Filtration : Apply nanofiltration membranes to remove low-molecular-weight impurities .
- Countercurrent Chromatography : Achieve preparative-scale isolation without solid-phase degradation .
How can researchers design experiments to study the stability of this compound under varying storage conditions?
Answer:
Stability studies should include:
- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
- Analytical Profiling : Monitor degradation products via LC-MS and quantify stability using kinetic models (e.g., Arrhenius equation) .
- Protective Formulations : Test stabilizers (e.g., antioxidants) in solid-state or solution formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
